Cas no 28048-39-7 (2H-Pyrano[2,3-b][1,4]benzodioxin-4,4a,7,9(10aH)-tetrol,octahydro-2-methyl-6,8-bis(methylamino)-, (2R,4R,4aS,5aR,6S,7S,8R,9S,9aR,10aS)-)
28048-39-7 structure
Product Name:2H-Pyrano[2,3-b][1,4]benzodioxin-4,4a,7,9(10aH)-tetrol,octahydro-2-methyl-6,8-bis(methylamino)-, (2R,4R,4aS,5aR,6S,7S,8R,9S,9aR,10aS)-
Numero CAS:28048-39-7
MF:C14H26N2O7
MW:334.365444660187
CID:268594
PubChem ID:3082279
Update Time:2025-04-19
2H-Pyrano[2,3-b][1,4]benzodioxin-4,4a,7,9(10aH)-tetrol,octahydro-2-methyl-6,8-bis(methylamino)-, (2R,4R,4aS,5aR,6S,7S,8R,9S,9aR,10aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-Pyrano[2,3-b][1,4]benzodioxin-4,4a,7,9(10aH)-tetrol,octahydro-2-methyl-6,8-bis(methylamino)-, (2R,4R,4aS,5aR,6S,7S,8R,9S,9aR,10aS)-
- 2H-Pyrano[2,3-b][1,4]benzodioxin-4,4a,7,9(10aH)-tetrol,octahydro-2-methyl-6,8-bis(methylamino)-, (2R,4R,4aS,5aR,6S,7S,8R,9S,9
- DTXSID10182326
- (1R, 3S, 5R, 7R, 8S, 10R, 11S, 12S, 13R, 14S)-5-methyl-11, 13-bis(methylamino)-2, 4, 9-trioxatricyclo[8.4.0.03, 8]tetradecane-7, 8, 12, 14-tetrol
- 28048-39-7
- 2H-Pyrano(2,3-b)(1,4)benzodioxin-4,4a,7,9(10aH)-tetrol, octahydro-2-methyl-6,8-bis(methylamino)-, (2R-(2alpha,4beta,4abeta,5abeta,6beta,7beta,8beta,9alpha,9aalpha,10abeta))-
- (1R,3S,5R,7R,8S,10R,11S,12S,13R,14S)-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecane-7,8,12,14-tetrol
- Dihydrospectinomycin
- Dihydroactinospectacin
-
- Inchi: 1S/C14H26N2O7/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14/h5-13,15-20H,4H2,1-3H3/t5-,6-,7-,8+,9+,10+,11-,12-,13+,14+/m1/s1
- Chiave InChI: GKPRKJXOTBXASY-IQKNWYLPSA-N
- Sorrisi: O1[C@]2([C@@H](C[C@@H](C)O[C@H]2O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H]([C@@H]12)NC)O)NC)O)O)O
Proprietà calcolate
- Massa esatta: 334.17408
- Massa monoisotopica: 334.17400117g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 23
- Conta legami ruotabili: 2
- Complessità: 441
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -3.1
- Superficie polare topologica: 133Ų
Proprietà sperimentali
- PSA: 132.67
2H-Pyrano[2,3-b][1,4]benzodioxin-4,4a,7,9(10aH)-tetrol,octahydro-2-methyl-6,8-bis(methylamino)-, (2R,4R,4aS,5aR,6S,7S,8R,9S,9aR,10aS)- Letteratura correlata
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
28048-39-7 (2H-Pyrano[2,3-b][1,4]benzodioxin-4,4a,7,9(10aH)-tetrol,octahydro-2-methyl-6,8-bis(methylamino)-, (2R,4R,4aS,5aR,6S,7S,8R,9S,9aR,10aS)-) Prodotti correlati
- 31282-04-9(Hygromycin B)
- 37321-09-8(APRAMYCIN)
- 14918-35-5(D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso